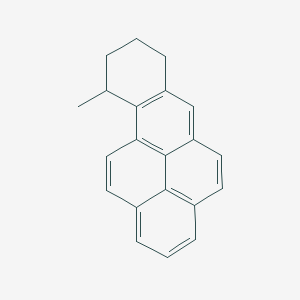
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benzopyrene. This compound is of interest due to its potential mutagenic and carcinogenic properties, which are common among PAHs. It is a derivative of benzo(a)pyrene, with a methyl group attached to the 10th position and hydrogenation at the 7,8,9,10 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyrene-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve the desired tetrahydro product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. similar compounds are often produced through catalytic hydrogenation processes in chemical manufacturing facilities.
化学反应分析
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated benzo(a)pyrene derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzo(a)pyrene derivatives.
科学研究应用
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is primarily used in scientific research to study the mutagenic and carcinogenic properties of PAHs. It serves as a model compound to understand the metabolic activation and DNA binding of PAHs, which are crucial in cancer research. Additionally, it is used in environmental studies to assess the impact of PAHs on ecosystems and human health.
作用机制
The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: A well-known carcinogenic PAH.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A hydrogenated derivative of benzo(a)pyrene.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of tetrahydro derivatives.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is unique due to its specific structural modifications, which influence its reactivity and biological activity. The presence of the methyl group and the hydrogenation at specific positions differentiate it from other PAHs, affecting its metabolic pathways and interaction with biological molecules.
属性
CAS 编号 |
94849-98-6 |
|---|---|
分子式 |
C21H18 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3 |
InChI 键 |
YPDHUSBPNLRINJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


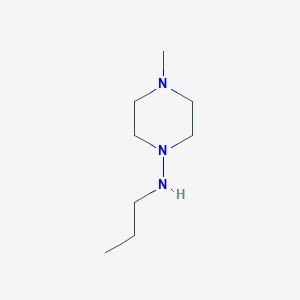
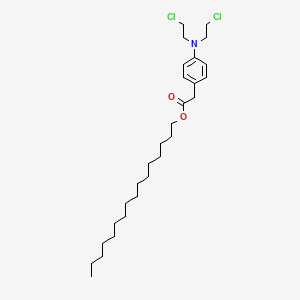
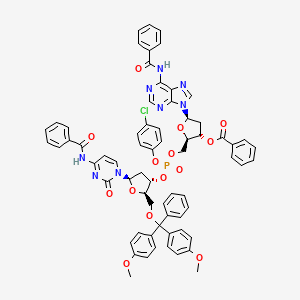
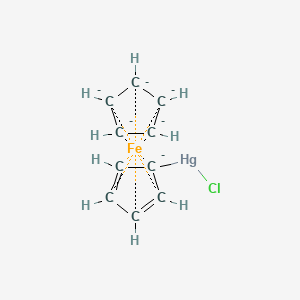
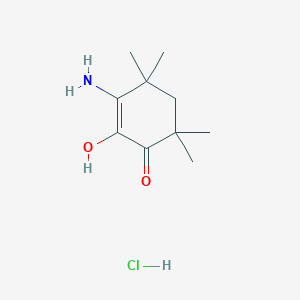
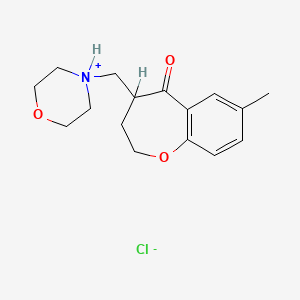
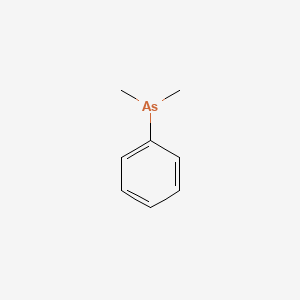
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
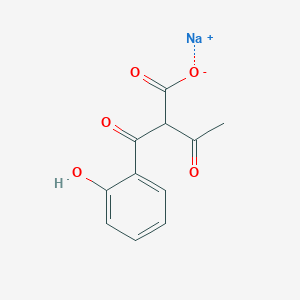
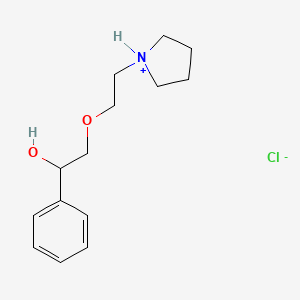
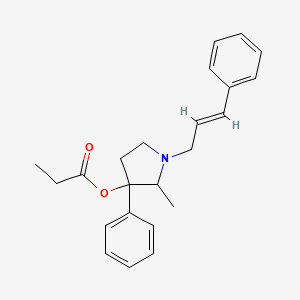
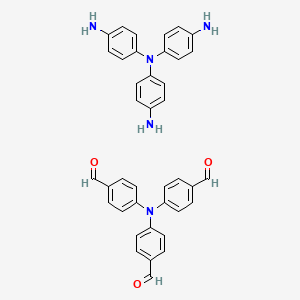
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
